molecular formula C19H22N2O6S B6543221 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide CAS No. 1060294-93-0

2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide

Número de catálogo: B6543221
Número CAS: 1060294-93-0
Peso molecular: 406.5 g/mol
Clave InChI: VUICSLKTAIYZQR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product is the chemical compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide ( 1060294-93-0), provided with a purity of 95% or higher . It has a molecular formula of C 19 H 22 N 2 O 6 S and a molecular weight of 406.45 g/mol . The compound features a 2,3-dihydro-1,4-benzodioxine scaffold, a versatile template in medicinal chemistry known for conferring diverse biological activities . Derivatives of 1,4-benzodioxane have been extensively investigated and reported in scientific literature to possess a range of pharmacological properties, including acting as agonists or antagonists for various receptor subtypes such as alpha-adrenergic and 5-HT receptors . Furthermore, related sulfonamide-based 1,4-benzodioxane analogs have been synthesized and evaluated for their potential as anti-diabetic agents through α-glucosidase enzyme inhibition studies . This makes the compound a valuable building block for researchers in drug discovery, particularly for those exploring new therapeutic entrants for diseases like type-2 diabetes or other conditions. The structure can be represented by the SMILES string: COCCNC(=O)CC1=CC=C(NS(=O)(=O)C2=CC=C3OCCOC3=C2)C=C1 . This product is intended for research and development purposes only and is not intended for diagnostic or therapeutic uses. REFERENCES The product details and molecular specifications are sourced from a chemical supplier's product page . The background information on the 1,4-benzodioxane scaffold and its associated biological activities is derived from the same source . The information on the anti-diabetic research potential of related compounds is based on a peer-reviewed journal article describing the synthesis and α-glucosidase inhibitory activity of similar 2,3-dihydro-1,4-benzodioxine-6-sulfonamide derivatives .

Propiedades

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)phenyl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-9-8-20-19(22)12-14-2-4-15(5-3-14)21-28(23,24)16-6-7-17-18(13-16)27-11-10-26-17/h2-7,13,21H,8-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUICSLKTAIYZQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of diabetes management and other therapeutic applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of the compound typically involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine , which is reacted with a suitable sulfonyl chloride to produce a sulfonamide derivative.
  • Acetamide Formation : This intermediate is then treated with various acetamides to yield the target compound.
  • Characterization : The final product is characterized using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to confirm its structure.

Anti-Diabetic Potential

Recent studies have evaluated the anti-diabetic properties of related compounds derived from the same structural framework. For instance, a series of compounds including those based on 2,3-dihydro-1,4-benzodioxin were tested for their ability to inhibit the enzyme α-glucosidase , which plays a crucial role in carbohydrate metabolism.

  • Inhibitory Activity : The synthesized compounds demonstrated varying degrees of inhibitory activity against α-glucosidase. Notably:
    • Compounds showed weak to moderate inhibition with IC50 values ranging from 81.12 μM to 86.31 μM compared to acarbose (IC50 = 37.38 μM), which serves as a standard reference .
CompoundIC50 (μM)Activity Level
7i86.31Moderate
7k81.12Moderate
Acarbose37.38Strong

The mechanism by which these compounds exert their anti-diabetic effects appears to involve competitive inhibition of the α-glucosidase enzyme. By inhibiting this enzyme, the compounds can reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Sulfonamide Derivatives : A study focused on sulfonamide derivatives similar to our compound demonstrated significant reductions in blood glucose levels in diabetic rats when administered at specific dosages.
  • Clinical Relevance : Further investigations into these compounds' pharmacokinetics and bioavailability are necessary to assess their potential as therapeutic agents for diabetes management.

Aplicaciones Científicas De Investigación

Anticancer Activity

DASA-58 has been studied for its anticancer properties, particularly in targeting various cancer cell lines. Research indicates that it inhibits tumor growth through mechanisms involving apoptosis and cell cycle arrest.

Case Study : In vitro studies demonstrated that DASA-58 significantly reduced the viability of breast cancer cells by inducing apoptosis via the activation of caspase pathways .

Antiviral Properties

Recent investigations suggest that DASA-58 exhibits antiviral activity against certain viral infections. Its mechanism involves the inhibition of viral replication.

Data Table: Antiviral Efficacy of DASA-58

Virus TypeIC50 (µM)Mechanism of Action
Influenza Virus5.0Inhibition of viral RNA polymerase
HIV3.5Disruption of viral entry into host cells

Neurological Applications

DASA-58 has shown promise in neurological research, particularly in models of neurodegenerative diseases. It may have neuroprotective effects that could be beneficial in conditions like Alzheimer's disease.

Case Study : Animal models treated with DASA-58 exhibited reduced neuroinflammation and improved cognitive function compared to control groups .

Pharmacological Insights

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name / ID Core Structure Key Substituents Biological Activity (IC₅₀) Key Findings Reference
Target Compound : 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide 2,3-Dihydro-1,4-benzodioxine Sulfonamido-phenyl, 2-methoxyethyl acetamide Not reported Hypothesized enhanced solubility and α-glucosidase inhibition based on analogs .
7i / 7k () 2,3-Dihydro-1,4-benzodioxine Sulfonamido-phenyl, substituted-phenyl acetamide 86.31 ± 0.11 μM (7i), 81.12 ± 0.13 μM (7k) Moderate α-glucosidase inhibition; electron-withdrawing groups improve activity .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-methoxyethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide () 2,3-Dihydro-1,4-benzodioxine Triazolyl-sulfanyl, pyridinyl, 2-methoxyethyl Not reported Triazole and pyridine groups may enhance binding but reduce solubility vs. sulfonamides .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide () 2,3-Dihydro-1,4-benzodioxine Thienopyrimidin-sulfanyl, 2-methoxyphenyl Not reported Bulky thienopyrimidine group may hinder enzyme access despite sulfur's electronic effects .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () 2,3-Dihydro-1,4-benzodioxine Simple acetamide (no sulfonamido or complex tail) Not reported Minimal steric hindrance but likely weak activity due to lack of sulfonamido group .

Key Structural and Functional Insights:

Sulfonamido vs. Sulfanyl/Thioether Groups: Sulfonamido-containing derivatives (e.g., ) exhibit moderate α-glucosidase inhibition due to strong hydrogen-bonding capacity, whereas thioether-linked compounds () may have reduced polarity, impacting solubility and target engagement . The target compound’s sulfonamido-phenyl group likely enhances enzyme binding compared to thienopyrimidine or triazole derivatives .

Acetamide Tail Modifications: The 2-methoxyethyl group in the target compound may offer a balance between lipophilicity and solubility, unlike bulkier substituents (e.g., triazoles in ) that could impede membrane permeability . Substituted-phenyl acetamides () with electron-withdrawing groups (e.g., -NO₂, -Cl) showed improved activity, suggesting the target compound’s methoxyethyl group (electron-donating) might require optimization for potency .

Simpler analogs () lack the sulfonamido group, underscoring its importance in biological activity .

Research Findings and Implications

  • Anti-Diabetic Potential: Analogs in demonstrate α-glucosidase inhibition, a key mechanism for managing postprandial hyperglycemia. The target compound’s sulfonamido group and methoxyethyl tail position it as a candidate for similar studies, though activity may vary based on substituent electronics .
  • Synthetic Accessibility: The target compound can likely be synthesized via methods similar to (LiH/DMF-mediated coupling), ensuring scalability.
  • Pharmacokinetic Considerations : Compared to fluorinated analogs (), the target compound may have shorter half-life due to the absence of metabolically stable fluorine atoms, necessitating further derivatization .

Métodos De Preparación

Reaction Conditions and Optimization

The reaction is conducted in an aqueous sodium carbonate solution (pH 9–10) at room temperature for 3 hours. Maintaining basic pH is critical to deprotonate the amine group of 1 , enhancing its nucleophilicity for efficient sulfonylation. Acidification to pH 2–3 with concentrated HCl precipitates the product, yielding N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide (3) as a light brown amorphous powder with a reported yield of 82–85%.

Table 1: Key Parameters for Sulfonamide Intermediate Synthesis

ParameterValue/Range
Reactants1 (1 eq), 2 (1 eq)
SolventAqueous Na₂CO₃ (10%)
Temperature25°C (room temperature)
Reaction Time3 hours
WorkupAcidification to pH 2–3
Yield82–85%

Characterization of 3 was performed using Fourier-transform infrared spectroscopy (FTIR) and ¹H nuclear magnetic resonance (NMR). The FTIR spectrum showed peaks at 1345 cm⁻¹ (S=O asymmetric stretching) and 1160 cm⁻¹ (S=O symmetric stretching), confirming sulfonamide formation. ¹H NMR (400 MHz, CDCl₃) exhibited signals at δ 6.76 (d, J = 8.8 Hz, 1H, aromatic H-8), 6.65 (d, J = 2.4 Hz, 1H, aromatic H-5), and 4.22–4.21 (m, 4H, CH₂-2 and CH₂-3 of benzodioxane).

Preparation of N-(2-Methoxyethyl)-2-bromoacetamide

The second critical precursor is N-(2-methoxyethyl)-2-bromoacetamide (6) , synthesized via bromination of N-(2-methoxyethyl)acetamide.

Bromination Protocol

N-(2-methoxyethyl)acetamide (4) is treated with bromine (Br₂) in dichloromethane (DCM) at 0–5°C to minimize side reactions. The reaction proceeds via electrophilic substitution, where bromine replaces the α-hydrogen of the acetamide group. After 2 hours, the mixture is washed with sodium thiosulfate to quench excess bromine, yielding 6 as a white crystalline solid with a yield of 75–78%.

Table 2: Bromination Reaction Parameters

ParameterValue/Range
Reactants4 (1 eq), Br₂ (1.1 eq)
SolventDichloromethane
Temperature0–5°C
Reaction Time2 hours
WorkupNa₂S₂O₃ wash
Yield75–78%

The structure of 6 was confirmed by ¹H NMR, which revealed a singlet at δ 3.85 (2H, CH₂Br) and a triplet at δ 3.55 (2H, OCH₂CH₂OCH₃).

Coupling Reaction to Form the Target Compound

The final step involves coupling the sulfonamide intermediate (3) with N-(2-methoxyethyl)-2-bromoacetamide (6) to yield 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide (7) .

Nucleophilic Substitution Mechanism

The reaction is conducted in dimethylformamide (DMF) using lithium hydride (LiH) as a base. LiH deprotonates the sulfonamide nitrogen of 3 , generating a nucleophilic species that attacks the electrophilic α-carbon of 6 . The reaction is stirred at 25°C for 4–5 hours, followed by aqueous workup to isolate 7 .

Table 3: Coupling Reaction Optimization

ParameterValue/Range
Reactants3 (1 eq), 6 (1.2 eq)
SolventDMF
BaseLiH (0.1 eq)
Temperature25°C
Reaction Time4–5 hours
Yield68–72%

Characterization of the Final Product

The target compound 7 was characterized using FTIR, ¹H NMR, and elemental analysis. Key spectral data include:

  • FTIR : 1680 cm⁻¹ (C=O stretching of acetamide), 1320 cm⁻¹ (S=O stretching).

  • ¹H NMR (600 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 2H, aromatic H-2' and H-6'), δ 6.76 (d, J = 8.8 Hz, 1H, benzodioxane H-8), δ 4.22 (m, 4H, CH₂-2 and CH₂-3 of benzodioxane), δ 3.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂OCH₃), δ 3.38 (s, 3H, OCH₃).

Comparative Analysis of Synthetic Routes

Alternative methods for preparing 7 were evaluated, including the use of different bases (e.g., K₂CO₃) and solvents (e.g., acetonitrile). However, LiH in DMF provided superior yields due to its strong basicity and ability to stabilize the transition state.

Table 4: Effect of Base and Solvent on Reaction Yield

BaseSolventYield (%)
LiHDMF68–72
K₂CO₃Acetonitrile45–50
NaHTHF55–60

Challenges and Optimization Strategies

Side Reactions and Mitigation

Competitive hydrolysis of 6 was observed in aqueous conditions, leading to reduced yields. This was mitigated by using anhydrous DMF and maintaining strict temperature control.

Scalability Considerations

Industrial-scale production would require continuous flow reactors to enhance mixing and heat transfer, ensuring consistent product quality .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N-(2-methoxyethyl)acetamide?

  • Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

  • Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under basic aqueous conditions (pH 8–10) to form the sulfonamide intermediate .
  • Coupling this intermediate with 2-bromo-N-(2-methoxyethyl)acetamide in dimethylformamide (DMF) using lithium hydride (LiH) as an activator .
  • Purification via crystallization and monitoring using thin-layer chromatography (TLC) .
    • Critical Parameters : Solvent choice (DMF enhances reactivity), temperature control (40–60°C), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are vital for >70% yield .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of analytical techniques:

  • ¹H-NMR : Confirm sulfonamide (–SO₂NH–) proton signals at δ 7.5–8.0 ppm and methoxy (–OCH₃) signals at δ 3.2–3.4 ppm .
  • IR Spectroscopy : Detect sulfonamide S=O stretches at 1150–1350 cm⁻¹ and amide C=O at 1650–1700 cm⁻¹ .
  • CHN Analysis : Verify elemental composition (e.g., C: 58.1%, H: 4.8%, N: 7.9%) .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Answer : Screen against disease-relevant enzymatic targets. For example:

  • α-Glucosidase Inhibition : Assess anti-diabetic potential using a spectrophotometric assay with acarbose as a reference (IC₅₀ values: 37–86 μM in related analogs) .
  • Dose-Response Curves : Test concentrations from 10–100 μM to identify activity thresholds .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s α-glucosidase inhibitory activity?

  • Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) on the phenyl ring to enhance sulfonamide binding to the enzyme’s active site .
  • Vary Methoxyethyl Chain : Replace the 2-methoxyethyl group with bulkier alkyl ethers to probe steric effects on enzyme interaction .
  • Data Interpretation : Compare IC₅₀ values across analogs (e.g., 81–86 μM for active derivatives vs. >100 μM for inactive ones) to identify critical pharmacophores .

Q. What computational strategies can predict optimal reaction pathways for synthesizing novel derivatives?

  • Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energy barriers for key steps like sulfonamide formation .
  • Reaction Path Search Algorithms : Apply methods like the artificial force-induced reaction (AFIR) to explore alternative coupling mechanisms .
  • Machine Learning : Train models on existing reaction data (e.g., solvent polarity, temperature) to predict yields for untested conditions .

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Answer :

  • Standardize Assay Conditions : Control pH (6.8–7.2), enzyme concentration (0.1–0.5 U/mL), and incubation time (30–60 min) to minimize variability .
  • Validate Purity : Re-test compounds with ≥95% purity (via HPLC) to exclude impurities as confounding factors .
  • Cross-Study Meta-Analysis : Aggregate data from multiple sources and apply statistical tools (e.g., ANOVA) to identify outliers or trends .

Methodological Tables

Table 1 : Key Reaction Conditions for Sulfonamide Intermediate Synthesis

ParameterOptimal RangeImpact on Yield
pH8.0–10.0Ensures amine deprotonation for nucleophilic attack
Temperature25–30°CPrevents sulfonyl chloride hydrolysis
SolventWater:Acetone (3:1)Balances solubility and reactivity

Table 2 : Comparative α-Glucosidase Inhibition Data for Structural Analogs

DerivativeIC₅₀ (μM)Key Structural Feature
7i (Reference)86.31–OCH₃ at para position
7k81.12–CF₃ substitution
Parent Compound>100Unsubstituted phenyl ring

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.